molecular formula C21H25NO5 B4541187 2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide

Cat. No.: B4541187
M. Wt: 371.4 g/mol
InChI Key: TUIYWBGPWRKGRB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 2-(tetrahydrofuran-2-ylmethoxy)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)propanoic acid
  • 4-methoxy-2-methylphenylmagnesium bromide
  • 2-methoxyphenyl isocyanate

Uniqueness

2-(4-methoxyphenoxy)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-15(27-17-11-9-16(24-2)10-12-17)21(23)22-19-7-3-4-8-20(19)26-14-18-6-5-13-25-18/h3-4,7-12,15,18H,5-6,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIYWBGPWRKGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OCC2CCCO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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